

Comparative Analysis of Sivopixant's Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the selectivity profile of **Sivopixant**, a potent and selective P2X3 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the P2X3 receptor for conditions such as refractory chronic cough.

Introduction

Sivopixant (S-600918) is a small molecule antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons.[1][2] Activation of P2X3 receptors is implicated in the pathophysiology of chronic cough. A key challenge in the development of P2X3 receptor antagonists is achieving selectivity over the related P2X2/3 heterotrimeric receptor.[1][2] Antagonism of P2X2/3 receptors is associated with taste disturbances, a common adverse effect of less selective P2X3 antagonists.[1][2][3] **Sivopixant** has been designed to exhibit high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, potentially offering an improved therapeutic window with a lower incidence of taste-related side effects.[1][2]

This guide compares the selectivity profile of **Sivopixant** with other P2X3 receptor antagonists, including Gefapixant, Camlipixant, and Eliapixant, based on available preclinical data.

Comparative Selectivity Profile





The selectivity of P2X3 receptor antagonists is a critical determinant of their clinical utility. The following table summarizes the in vitro potency (IC50) of **Sivopixant** and other antagonists against the target P2X3 receptor and the off-target P2X2/3 receptor. A higher selectivity ratio indicates a greater preference for the P2X3 receptor.

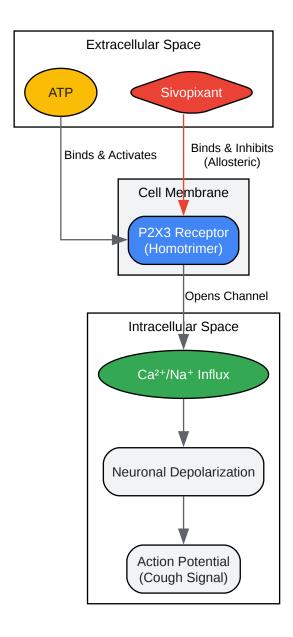
Compound	P2X3 IC50 (nM)	P2X2/3 IC50 (nM)	Selectivity Ratio (P2X2/3 IC50 / P2X3 IC50)
Sivopixant	4.2[1][2][4]	1100[1][2][4]	~262
Gefapixant	~30	100 - 250	~3-8
Camlipixant	25	24,000	~960
Eliapixant	8 - 10	129 - 163	~13-20

Note: Data is compiled from multiple sources and may not have been generated from head-to-head studies under identical experimental conditions.

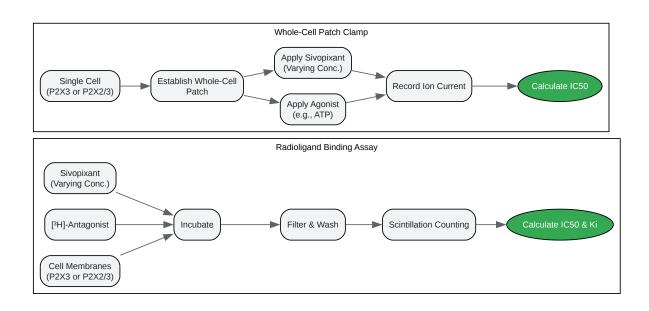
Signaling Pathway and Mechanism of Action

Sivopixant acts as a negative allosteric modulator of the P2X3 receptor. The binding of extracellular ATP to the P2X3 receptor, a ligand-gated ion channel, triggers its opening and allows for the influx of cations (primarily Ca2+ and Na+). This leads to depolarization of the sensory neuron and the initiation of a nerve impulse, which in the context of the airways, can be perceived as an urge to cough. **Sivopixant** binds to a site on the P2X3 receptor distinct from the ATP binding site, and in doing so, it prevents the conformational changes necessary for channel opening, thus blocking the downstream signaling cascade. The high selectivity of **Sivopixant** for the P2X3 homotrimer over the P2X2/3 heterotrimer is crucial for minimizing taste-related side effects.









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